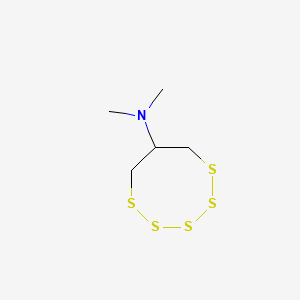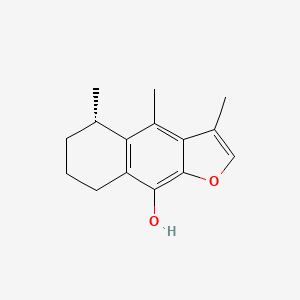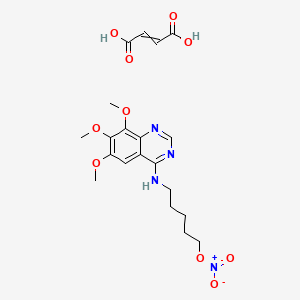
Vadilex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Vadilex involves several steps, starting with the preparation of the substituted phenethylamine core. The synthetic route typically includes the following steps:
Formation of the Phenethylamine Core: The initial step involves the synthesis of the phenethylamine core through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Vadilex undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde derivatives back to the hydroxyl form.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted phenethylamine derivatives .
Applications De Recherche Scientifique
Vadilex has a wide range of scientific research applications, including:
Mécanisme D'action
Vadilex exerts its effects primarily through the inhibition of NMDA receptors containing GluN1 and GluN2B subunits . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces the excitatory neurotransmission mediated by NMDA receptors, leading to its vasodilatory and neuroprotective effects . Additionally, this compound interacts with other molecular targets, including α1-adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological actions .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
66157-43-5 |
|---|---|
Formule moléculaire |
C46H58N2O10-2 |
Poids moléculaire |
799.0 g/mol |
Nom IUPAC |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
Clé InChI |
DMPRDSPPYMZQBT-CEAXSRTFSA-L |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES isomérique |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonymes |
2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-dimethyl-N-(3-pyridinylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1218249.png)


![4-{[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)methyl]amino}benzoic acid](/img/structure/B1218254.png)





